molecular formula C5H7NO2S B2874920 Tetrahydrothiophene-3-carbonitrile 1,1-dioxide CAS No. 17389-09-2

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide

Cat. No.: B2874920
CAS No.: 17389-09-2
M. Wt: 145.18
InChI Key: CHNZCZASRHSRAC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with a nitrile compound under specific conditions to introduce the carbonitrile group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide can be compared with other similar compounds, such as:

    Tetrahydrothiophene-3-carbonitrile: Lacks the 1,1-dioxide group, resulting in different chemical properties and reactivity.

    Tetrahydrothiophene-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different biological activities.

    Tetrahydrothiophene-3-carboxylic acid: Has a carboxylic acid group, which affects its solubility and reactivity compared to the carbonitrile derivative.

The uniqueness of this compound lies in its combination of the carbonitrile and 1,1-dioxide groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

1,1-dioxothiolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNZCZASRHSRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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